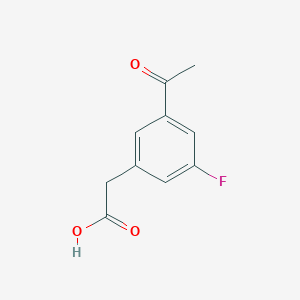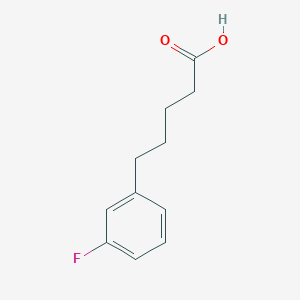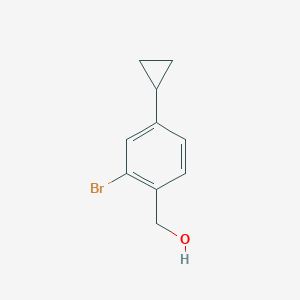
(2-Bromo-4-cyclopropylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-cyclopropylphenyl)methanol is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-cyclopropylphenyl)methanol typically involves the bromination of a precursor compound followed by the introduction of the cyclopropyl and hydroxymethyl groups. One common method involves the bromination of 4-cyclopropylphenol using bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-bromo-4-cyclopropylphenol is then subjected to a Grignard reaction with formaldehyde to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using automated reactors to control temperature and reaction time precisely. The subsequent Grignard reaction can be scaled up using industrial-grade reagents and solvents to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-cyclopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 2-Bromo-4-cyclopropylbenzaldehyde or 2-Bromo-4-cyclopropylbenzoic acid.
Reduction: 4-Cyclopropylphenylmethanol.
Substitution: 2-Amino-4-cyclopropylphenylmethanol or 2-Thio-4-cyclopropylphenylmethanol.
Scientific Research Applications
(2-Bromo-4-cyclopropylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-cyclopropylphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-methylphenyl)methanol: Similar structure but with a methyl group instead of a cyclopropyl group.
(2-Bromo-4-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a cyclopropyl group.
(2-Bromo-4-isopropylphenyl)methanol: Similar structure but with an isopropyl group instead of a cyclopropyl group.
Uniqueness
(2-Bromo-4-cyclopropylphenyl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
(2-bromo-4-cyclopropylphenyl)methanol |
InChI |
InChI=1S/C10H11BrO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7,12H,1-2,6H2 |
InChI Key |
DVOSQNZJTDDLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


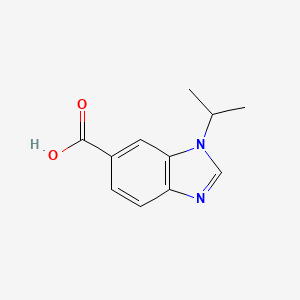
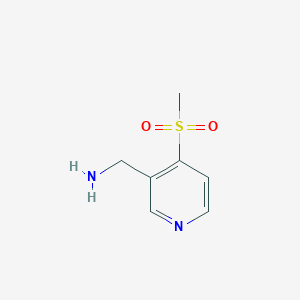
![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)
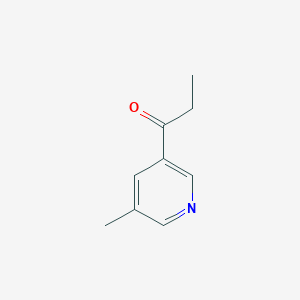

![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
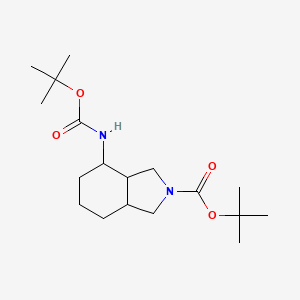
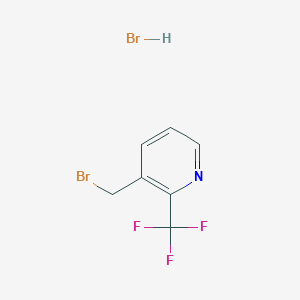
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
